{3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride
CAS No.:
Cat. No.: VC18395776
Molecular Formula: C13H18Cl2FN3
Molecular Weight: 306.20 g/mol
* For research use only. Not for human or veterinary use.
![{3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride -](/images/structure/VC18395776.png)
Specification
Molecular Formula | C13H18Cl2FN3 |
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Molecular Weight | 306.20 g/mol |
IUPAC Name | 3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-N-methylpropan-1-amine;dihydrochloride |
Standard InChI | InChI=1S/C13H16FN3.2ClH/c1-15-8-2-3-12-9-13(17-16-12)10-4-6-11(14)7-5-10;;/h4-7,9,15H,2-3,8H2,1H3,(H,16,17);2*1H |
Standard InChI Key | HXHGDNFIBUBULX-UHFFFAOYSA-N |
Canonical SMILES | CNCCCC1=CC(=NN1)C2=CC=C(C=C2)F.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The compound is systematically named {3-[5-(4-Fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride, reflecting its pyrazole ring substituted at position 5 with a 4-fluorophenyl group and at position 3 with a propyl chain bearing a methylamine moiety. Its molecular formula is C₁₃H₁₈Cl₂FN₃, with a molecular weight of 306.21 g/mol . The dihydrochloride salt form enhances solubility and stability for experimental use.
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | Not publicly disclosed |
MDL Number | MFCD29037710 |
Purity | ≥95% (HPLC) |
Molecular Formula | C₁₃H₁₈Cl₂FN₃ |
Molecular Weight | 306.21 g/mol |
Structural Features
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, contributing to its potential as a pharmacophore. The 4-fluorophenyl group at position 5 introduces electron-withdrawing effects, which may influence binding affinity in biological systems. The methylaminopropyl side chain at position 3 provides a basic amine functionality, critical for salt formation and interaction with acidic residues in target proteins .
Synthesis and Manufacturing
Industrial Production
MolCore (Hangzhou MolCore BioPharmatech) specializes in synthesizing high-purity {3-[5-(4-Fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride under ISO-certified conditions . While exact synthetic routes are proprietary, analogous pyrazole derivatives are typically synthesized via:
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Cyclocondensation: Reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.
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Functionalization: Introduction of the 4-fluorophenyl group via Suzuki–Miyaura coupling or nucleophilic aromatic substitution.
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Side Chain Addition: Alkylation or reductive amination to attach the methylaminopropyl moiety .
Quality Control
The compound is purified using chromatographic techniques (e.g., reverse-phase HPLC) to achieve ≥95% purity, with batch-specific certificates of analysis (CoA) verifying identity, potency, and contaminants .
Physicochemical Properties
Solubility and Stability
As a dihydrochloride salt, the compound exhibits high solubility in polar solvents like water and methanol, facilitating its use in biological assays. Stability studies indicate no significant degradation under refrigerated (2–8°C) conditions for up to 24 months .
Table 2: Predicted Physicochemical Parameters (Analogous Compounds)
Parameter | Value |
---|---|
LogP (Partition Coefficient) | ~1.77 (estimated) |
Topological Polar Surface Area | 54.7 Ų |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
Pharmacological Research and Applications
In Vitro Activity
Pyrazole analogs with 4-fluorophenyl substitutions demonstrate:
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Low cytotoxicity in human hepatocyte models (CC₅₀ >50 μM) .
These findings suggest potential utility in antimicrobial drug discovery, though further validation is required for the specific compound.
Future Directions and Research Gaps
Target Validation
In vivo efficacy and pharmacokinetic studies are needed to evaluate bioavailability, metabolism, and target engagement. Structural optimization could focus on:
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